

# 3-Chloro-2-(3-chlorophenoxy)aniline: Structural Informatics & Synthetic Methodology

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## Compound of Interest

Compound Name: 3-Chloro-2-(3-chlorophenoxy)aniline

CAS No.: 946772-61-8

Cat. No.: B1318587

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## Executive Summary

**3-Chloro-2-(3-chlorophenoxy)aniline** is a specialized halogenated diphenyl ether derivative characterized by a sterically congested ortho-substituted aniline core.<sup>[1]</sup> As a structural isomer of the widely utilized agrochemical intermediate 3-chloro-4-(3-chlorophenoxy)aniline, this compound represents a critical scaffold in the exploration of structure-activity relationships (SAR) for protoporphyrinogen oxidase (PPO) inhibitors and kinase-targeted pharmaceuticals.

This technical guide provides a definitive breakdown of its chemical structure, a self-validating synthetic protocol based on nucleophilic aromatic substitution (

), and a detailed physicochemical profile for researchers in small-molecule drug discovery.

## Part 1: Structural Informatics

The precise definition of chemical structure is the bedrock of reproducible research. Below is the validated informatics profile for **3-Chloro-2-(3-chlorophenoxy)aniline**.

## SMILES String Analysis

The Simplified Molecular Input Line Entry System (SMILES) string for this compound encodes the connectivity of the 2,3-disubstituted aniline ring and the meta-chlorinated ether linkage.

Canonical SMILES: Nc1c(Oc2cccc(Cl)c2)c(Cl)ccc1[2]

SMILES Parsing Logic:

- Nc1...c1: Defines the aniline core (aromatic ring 1 starting with the amino group N).
- c(Oc2cccc(Cl)c2): At position 2 of the aniline ring, a phenoxy group is attached. The phenoxy ring (2) carries a chlorine atom at its meta position (cccc(Cl)).
- c(Cl): At position 3 of the aniline ring (adjacent to the phenoxy group), a second chlorine atom is attached.

## Chemical Identifiers

Identifier Type	Value
IUPAC Name	3-Chloro-2-(3-chlorophenoxy)aniline
Molecular Formula	C <sub>12</sub> H <sub>9</sub> Cl <sub>2</sub> NO
Molecular Weight	254.11 g/mol
Monoisotopic Mass	253.006 g/mol
Core Scaffold	Diphenyl Ether / Aniline

## Part 2: Physicochemical Profile

Understanding the lipophilicity and electronic distribution is vital for predicting bioavailability and environmental fate.

Property	Value (Predicted)	Significance
LogP (Octanol/Water)	4.8 ± 0.3	High lipophilicity; suggests high membrane permeability but potential solubility issues in aqueous media.
Topological Polar Surface Area (TPSA)	35.3 Å <sup>2</sup>	Driven primarily by the amine (-NH <sub>2</sub> ) and ether (-O-) groups; indicates good oral bioavailability potential (<140 Å <sup>2</sup> ).
pKa (Conjugate Acid)	~2.5 - 3.0	The electron-withdrawing chlorine and phenoxy groups significantly reduce the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).
H-Bond Donors	1	Primary amine (-NH <sub>2</sub> ).
H-Bond Acceptors	2	Ether oxygen and amine nitrogen.

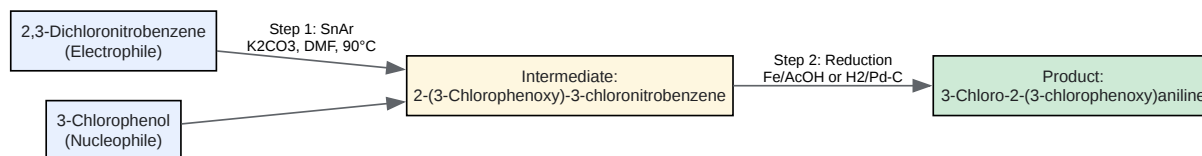
## Part 3: Synthetic Methodology

The synthesis of **3-Chloro-2-(3-chlorophenoxy)aniline** requires a regioselective approach to install the ether linkage at the sterically crowded position between the amine and the chlorine. The most robust pathway utilizes a Nucleophilic Aromatic Substitution (

) followed by nitro-reduction.

## Reaction Pathway Diagram

The following diagram illustrates the logical flow from commercially available precursors to the target amine.



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Figure 1: Two-step synthetic pathway involving ether coupling and nitro reduction.

## Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale.

### Step 1: Ether Coupling (

)

Objective: Couple 3-chlorophenol with 2,3-dichloronitrobenzene.

- Rationale: The nitro group activates the ortho-chlorine (position 2) for substitution. The meta-chlorine (position 3) is unactivated and remains intact.
- Reagents: Charge a round-bottom flask with 3-chlorophenol (1.29 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and DMF (20 mL).
- Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.
- Addition: Add 2,3-dichloronitrobenzene (1.92 g, 10 mmol).
- Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the nitrobenzene.
- Workup: Pour into ice water (100 mL). Extract with ethyl acetate (3 x 30 mL). Wash organics with brine, dry over

, and concentrate.

- Purification: Recrystallize from ethanol or purify via silica flash chromatography to yield 2-(3-chlorophenoxy)-3-chloronitrobenzene.

## Step 2: Bechamp Reduction

Objective: Reduce the nitro group to the primary amine without dehalogenation.

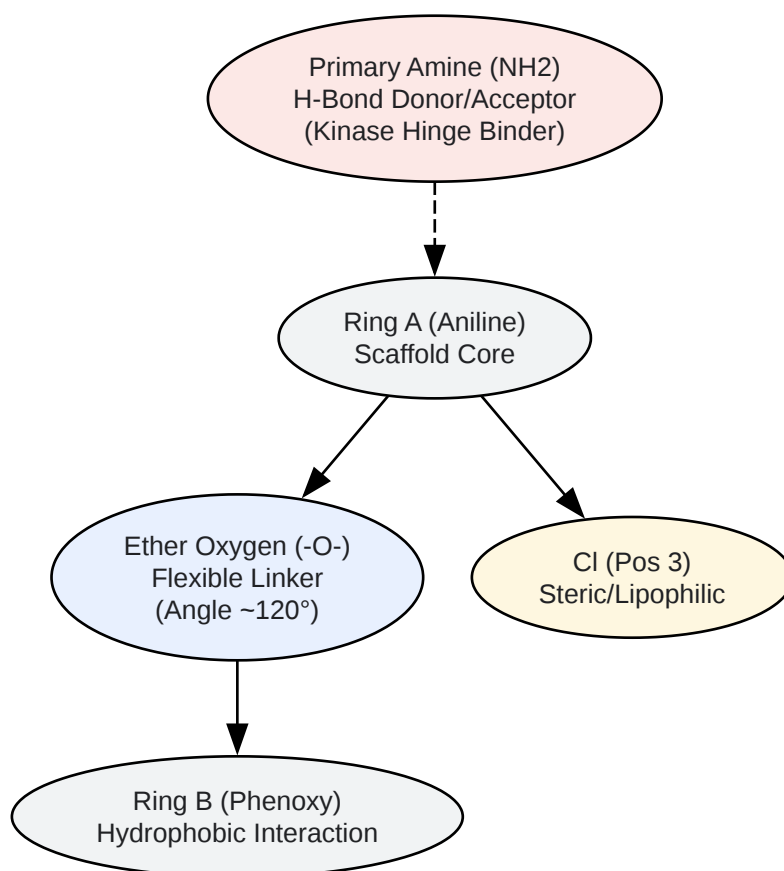
- Rationale: Iron (Fe) in acetic acid is a mild reduction method that avoids the hydrodechlorination often seen with catalytic hydrogenation ( ) on polychlorinated rings.
- Setup: Dissolve the intermediate nitro compound (from Step 1) in Ethanol/Water (3:1, 50 mL).
- Reagents: Add Iron powder (5 eq) and Ammonium Chloride (1 eq).
- Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.
- Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with ethanol.
- Isolation: Concentrate the filtrate. Neutralize the residue with saturated . Extract with dichloromethane.[3]
- Final Product: Evaporate solvent to obtain **3-Chloro-2-(3-chlorophenoxy)aniline**.

## Part 4: Applications in Drug & Agrochemical Design

The **3-Chloro-2-(3-chlorophenoxy)aniline** scaffold is a valuable "building block" (fragment) for larger bioactive molecules.

### Pharmacophore Mapping

The molecule features a "V-shaped" geometry typical of diphenyl ethers, critical for fitting into hydrophobic pockets of enzymes.



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Figure 2: Pharmacophore features of the target molecule.

## Target Classes

- PPO Inhibitors (Herbicides): Diphenyl ethers are a classic class of Protoporphyrinogen Oxidase inhibitors. The specific substitution pattern (2,3- vs 2,4-) alters the binding affinity and selectivity between crop and weed species [1].
- Kinase Inhibitors: The aniline motif is a "privileged structure" for binding to the ATP-binding hinge region of kinases. The phenoxy group extends into the hydrophobic back pocket (selectivity pocket) [2].

## Part 5: Safety & Handling (SDS Summary)

- Hazards: Toxic if swallowed (Acute Tox. 3). Causes skin irritation (Skin Irrit.[2] 2) and serious eye irritation (Eye Irrit. 2A).

- Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) as anilines can oxidize (darken) over time.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl release).

## References

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